Prmt5-IN-11 -

Prmt5-IN-11

Catalog Number: EVT-14042505
CAS Number:
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prmt5-IN-11 is derived from computational drug design efforts aimed at identifying selective inhibitors for PRMT5. It belongs to a class of small molecules that target the catalytic activity of methyltransferases, specifically designed to enhance selectivity and potency against PRMT5 compared to other PRMT family members. The compound's design is informed by structural insights from cryo-electron microscopy and molecular docking studies, which have been pivotal in optimizing its binding affinity and specificity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Prmt5-IN-11 involves several key steps:

  1. Virtual Screening: Initial compound candidates were identified through virtual screening against the PRMT5 target using databases like PubChem.
  2. Molecular Docking: Computational docking studies helped predict how well the compounds would bind to the active site of PRMT5, allowing for the selection of promising candidates for further synthesis.
  3. Chemical Synthesis: The selected compounds undergo chemical synthesis involving standard organic reactions such as coupling reactions, followed by purification techniques like chromatography to isolate the final product.

The synthetic route for Prmt5-IN-11 has not been explicitly detailed in the available literature, but it typically involves optimizing conditions to maximize yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

Prmt5-IN-11's molecular structure is characterized by specific functional groups that enhance its binding affinity to the PRMT5 active site. The compound features a unique scaffold that allows for optimal interaction with both the substrate and cofactor binding sites within PRMT5.

  • Molecular Formula: Not explicitly provided in the sources.
  • Molecular Weight: Not specified but can be calculated based on its chemical structure.
  • Binding Mode: Structural studies indicate that Prmt5-IN-11 occupies critical regions of the PRMT5 active site, influencing its catalytic function.

The precise three-dimensional conformation of Prmt5-IN-11 within the PRMT5 active site can be elucidated through high-resolution techniques such as X-ray crystallography or cryo-electron microscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Prmt5-IN-11 functions primarily through competitive inhibition of PRMT5 activity. The compound binds to the enzyme's active site, preventing substrate access and subsequent methylation reactions.

Key aspects include:

  • Inhibition Mechanism: Prmt5-IN-11 competes with natural substrates for binding, effectively reducing the methylation of arginine residues on target proteins.
  • Kinetic Studies: Detailed kinetic parameters such as IC50 values have been established, indicating the potency of Prmt5-IN-11 in inhibiting PRMT5 activity.

Experimental assays demonstrate that Prmt5-IN-11 significantly decreases symmetric dimethylarginine levels in treated cells, which correlates with reduced cellular proliferation and altered cell cycle dynamics.

Mechanism of Action

Process and Data

The mechanism of action for Prmt5-IN-11 involves:

  1. Binding Affinity: The compound binds with high affinity to the PRMT5 active site, as evidenced by surface plasmon resonance studies showing an apparent dissociation constant (Kd) significantly lower in the presence of co-factors.
  2. Inhibition of Methylation: By blocking substrate access, Prmt5-IN-11 inhibits the methylation process essential for histone modification and gene regulation.
  3. Downstream Effects: Inhibition leads to alterations in gene expression profiles, affecting pathways involved in cell growth, apoptosis, and DNA repair mechanisms.

Data from transcriptomic analyses reveal that Prmt5-IN-11 treatment results in significant changes in gene expression related to cell cycle regulation and apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically described as a solid or crystalline compound.
  • Solubility: Solubility profiles may vary based on formulation but are crucial for bioavailability.

Chemical Properties

  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
  • Reactivity: As a small molecule inhibitor, its reactivity profile will determine interactions with biological targets beyond PRMT5.

Relevant data regarding these properties are critical for understanding formulation strategies and potential side effects during therapeutic applications.

Applications

Scientific Uses

Prmt5-IN-11 has significant potential applications in:

  1. Cancer Research: Given its role in regulating methylation patterns associated with oncogenesis, it serves as a valuable tool for studying cancer biology.
  2. Therapeutic Development: As a selective inhibitor, it could lead to novel treatments for cancers characterized by overactive PRMT5 signaling.
  3. Epigenetic Studies: It provides insights into arginine methylation's role in gene regulation and chromatin dynamics.

Research continues to explore its efficacy across various cancer models and its potential integration into combination therapies aimed at enhancing treatment outcomes through targeted epigenetic modulation.

Introduction to PRMT5 as a Therapeutic Target

Protein arginine methyltransferase 5 (PRMT5) catalyzes symmetric dimethylation of arginine residues (SDMA) on histone and non-histone substrates, regulating critical cellular processes. As a type II enzyme, it transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues within glycine-rich motifs (e.g., GRG), generating ω-NG,NG-symmetric dimethylarginine (SDMA) and influencing protein-protein interactions, RNA processing, and chromatin remodeling [2] [8]. PRMT5 functions within a conserved hetero-octameric complex with methylosome protein 50 (MEP50/WDR77), which enhances its substrate affinity and catalytic efficiency [8]. This structural organization creates a well-defined binding pocket for targeted inhibition.

Table 1: Key Structural and Functional Features of PRMT5

FeatureDescriptionBiological Impact
Catalytic DomainRossmann fold and β-barrel domainsSAM/AdoMet cofactor binding and substrate recognition
Complex FormationHetero-octameric complex with MEP50 (4 PRMT5:4 MEP50)Enhanced methyltransferase activity and substrate specificity
Preferred MotifGlycine-rich sequences (e.g., GRG)Targets histone tails (H4R3, H3R8) and RNA-binding proteins (FUS, Sm proteins)
Methylation TypeSymmetric dimethylarginine (SDMA)Transcriptional repression, spliceosome assembly, signal transduction modulation

Biological Significance of PRMT5 in Epigenetic Regulation

PRMT5 epigenetically silences tumor suppressor genes through histone mark deposition. Symmetric dimethylation of H4R3 (H4R3me2s) and H3R8 (H3R8me2s) recruits repressive complexes to chromatin, including DNA methyltransferases and polycomb repressor components [2] [8]. For example, PRMT5-mediated repression of RBL2 (a retinoblastoma family member) and ST7 facilitates uncontrolled cell cycle progression [8]. Beyond histones, PRMT5 methylates spliceosome components (e.g., Sm proteins), regulating pre-mRNA splicing fidelity and generating oncogenic isoform expression (e.g., CCND1 variants) [2] [8]. Dysregulated splicing due to PRMT5 hyperactivity promotes metabolic reprogramming and evasion of growth arrest.

Role of PRMT5 in Oncogenesis and Disease Pathogenesis

PRMT5 is overexpressed in numerous cancers and drives tumorigenesis through multiple pathways:

  • Cell Cycle Dysregulation: PRMT5 upregulates cyclins (D1, D2, E1) and CDKs (4, 6) while repressing cyclin-dependent kinase inhibitors (p21, p27) [2]. In ER+ breast cancer with RB1 loss, PRMT5 sustains G1/S transition independent of canonical RB/E2F control [1].
  • DNA Damage Response (DDR): PRMT5 methylates DDR components (e.g., FUS), and its inhibition causes RNA polymerase II hyperphosphorylation, intron retention, and impaired DNA repair gene expression [1] [8].
  • Transcriptional Activation: In prostate cancer, PRMT5 symmetrically dimethylates H4R3 at the androgen receptor (AR) promoter via Sp1/Brg1 recruitment, amplifying oncogenic AR signaling [3].
  • Therapy Resistance: PRMT5 confers resistance to CDK4/6 inhibitors in RB1-deficient breast cancers and KRAS inhibitors in colorectal/pancreatic cancers [1] [7] [9].

Rationale for Targeting PRMT5 in Cancer Therapy

PRMT5 represents a compelling target due to its:

  • Synthetic Lethal Relationships: Dependency in MTAP-deficient tumors (25% of intrahepatic cholangiocarcinomas) due to accumulation of methylthioadenosine (MTA), a natural PRMT5 inhibitor [4] [8].
  • Oncogenic Amplification: Overexpression correlates with poor survival in colorectal, prostate, and hematologic malignancies [3] [7].
  • Non-Redundant Functions: Unique ability to generate SDMA marks distinguishes it from type I PRMTs [2].
  • Broad Pathway Influence: Modulates immune evasion, stemness, and metastasis beyond tumor-intrinsic effects [4] [8].

Properties

Product Name

Prmt5-IN-11

IUPAC Name

(3R,4R,6R,7R,8S)-6-(6-aminopurin-9-yl)-3-(hydroxymethyl)-5-oxaspiro[3.4]octane-7,8-diol

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8-,9+,12-,13-/m1/s1

InChI Key

ADAQKFIBMRBWOO-QUUNBBGJSA-N

Canonical SMILES

C1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1C[C@@]2([C@H]1CO)[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

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